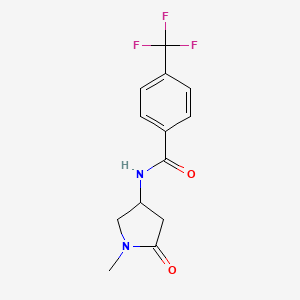
N-(1-methyl-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-methyl-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C13H13F3N2O2 and its molecular weight is 286.254. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-methyl-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C12H12F3N3O2. Its structure includes a pyrrolidine ring, a trifluoromethyl group, and an amide functional group, which contribute to its biological properties.
Research indicates that this compound exhibits various mechanisms of action:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes that play crucial roles in cellular processes. For example, studies have highlighted its inhibitory effects on dihydrofolate reductase (DHFR), which is vital for DNA synthesis and cell proliferation .
- Anticancer Activity : The compound has demonstrated promising anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines, such as MCF-7, with an IC50 value indicating effective cytotoxicity . Furthermore, animal models exhibited reduced tumor growth when treated with this compound .
- Antimicrobial Effects : Preliminary studies suggest that it may possess antimicrobial properties against various pathogens. For instance, derivatives of the compound have shown activity against Salmonella typhi and Bacillus subtilis, indicating potential as an antibacterial agent .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibition of DHFR | |
| Anticancer Activity | Induces apoptosis in MCF-7 cells | |
| Antimicrobial Activity | Effective against Salmonella |
Detailed Case Study: Anticancer Activity
A notable study conducted on the anticancer effects of this compound involved administering the compound to tumor-bearing mice. The results indicated a significant reduction in tumor size compared to control groups. Flow cytometry analyses further confirmed that the compound promotes apoptosis through the activation of caspases, highlighting its potential as a therapeutic agent for cancer treatment .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic viability. Studies suggest that the compound has favorable absorption characteristics and moderate bioavailability. However, further research is necessary to fully elucidate its metabolic pathways and potential toxicological effects.
属性
IUPAC Name |
N-(1-methyl-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O2/c1-18-7-10(6-11(18)19)17-12(20)8-2-4-9(5-3-8)13(14,15)16/h2-5,10H,6-7H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJLAPFNJVRFPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)NC(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













